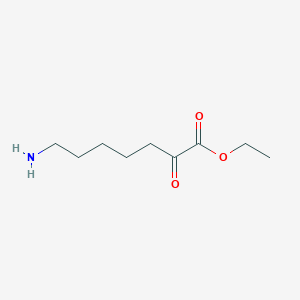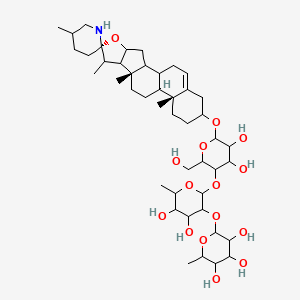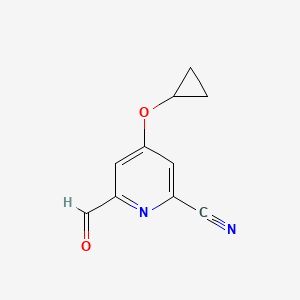![molecular formula C14H10F6N2O2 B14803592 Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hydrazine groups attached to phenyl rings substituted with trifluoromethoxy groups, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with appropriate reagents under controlled conditions. One common method involves the use of hydrazine hydrate as a starting material, which reacts with 4-(trifluoromethoxy)benzaldehyde in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce simpler hydrazine derivatives. Substitution reactions can lead to a variety of functionalized phenylhydrazine compounds .
Scientific Research Applications
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s ability to penetrate biological membranes and interact with specific proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest significant potential for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine: A related compound with similar structural features but lacking the bis-hydrazine linkage.
4-(Trifluoromethyl)phenylhydrazine: Another similar compound with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- is unique due to its bis-hydrazine structure, which imparts distinct chemical and physical properties. The presence of two hydrazine groups allows for more complex interactions and reactions compared to its simpler analogs. Additionally, the trifluoromethoxy groups enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10F6N2O2 |
|---|---|
Molecular Weight |
352.23 g/mol |
IUPAC Name |
1,2-bis[4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C14H10F6N2O2/c15-13(16,17)23-11-5-1-9(2-6-11)21-22-10-3-7-12(8-4-10)24-14(18,19)20/h1-8,21-22H |
InChI Key |
JZIDEKGRUBWABX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NNC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


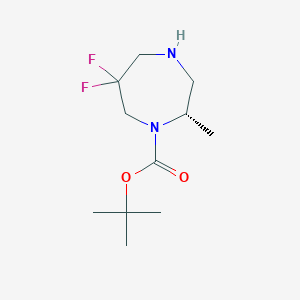
![7-Hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14803516.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)

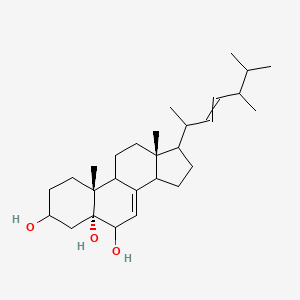
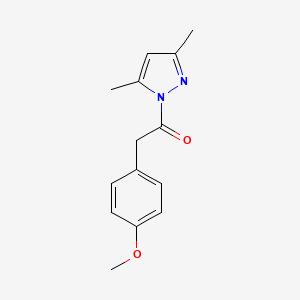
![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B14803548.png)

![3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole](/img/structure/B14803556.png)
